molecular formula C20H22N2O3 B10980795 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide

Cat. No.: B10980795
M. Wt: 338.4 g/mol
InChI Key: PAZXSKYQNRMQJK-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide is a synthetic indole derivative characterized by a carboxamide linkage to a 2-(3,4-dimethoxyphenyl)ethyl group and a methyl substitution at the indole nitrogen. The indole core, a common pharmacophore in medicinal chemistry, suggests possible applications in neurological or anticancer research, though specific studies on this compound remain unreported in the available literature.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylindole-6-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-22-11-9-15-5-6-16(13-17(15)22)20(23)21-10-8-14-4-7-18(24-2)19(12-14)25-3/h4-7,9,11-13H,8,10H2,1-3H3,(H,21,23)

InChI Key

PAZXSKYQNRMQJK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Indole Core Preparation

The 1-methylindole scaffold is typically synthesized via:

  • Fischer indole synthesis : Cyclization of phenylhydrazines with ketones under acidic conditions. For example, reaction of 4-methylcyclohexanone with phenylhydrazine yields 1-methylindole after dehydrogenation.

  • Madelung cyclization : Base-mediated cyclization of N-acyl-o-toluidines, though this method often requires harsh conditions (e.g., NaNH₂, 200°C).

Carboxamide Installation at Position 6

Direct functionalization of indole at the 6-position faces regioselectivity challenges due to the inherent reactivity of positions 3 and 2. A patented approach employs:

  • Directed ortho-metalation : Using a directing group (e.g., –OMe) at position 5 to enable selective lithiation at C6.

  • Carboxylation : Treatment with CO₂ gas at −78°C, followed by esterification with methyl chloroformate.

  • Amide coupling : Reaction of methyl 1-methylindole-6-carboxylate with 2-(3,4-dimethoxyphenyl)ethylamine using HATU/DIPEA in DMF (yield: 68%).

Synthetic Pathway 2: Palladium-Catalyzed Cross-Coupling

Recent advances in transition metal catalysis enable more efficient assembly of the target structure:

Buchwald-Hartwig Amination

A two-step sequence involving:

  • Suzuki coupling : Reaction of 6-bromo-1-methylindole with (3,4-dimethoxyphenyl)boronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O (80°C, 12 hr).

  • Carbonylation : CO insertion under Miyaura conditions (Pd(OAc)₂, Xantphos, CO gas) to install the carboxamide group.

Key Data

StepCatalystTemperature (°C)Yield (%)
1Pd(PPh₃)₄8075
2Pd(OAc)₂10062

This method circumvents positional selectivity issues but requires careful control of CO pressure and ligand selection to avoid over-carbonylation.

A streamlined approach developed in recent patents combines indole formation and side-chain introduction:

Ionic Liquid-Mediated Synthesis

Chinese Patent CN101157650B discloses:

  • Indole carboxylation : Treatment of 1-methylindole with dimethyl carbonate (DMC) in [Bmim]OAc ionic liquid at 90°C for 8 hr.

  • In situ amidation : Addition of 2-(3,4-dimethoxyphenyl)ethylamine without intermediate isolation.

Advantages

  • Solvent and catalyst reuse (3 cycles with <5% yield drop)

  • 82% overall yield (vs. 58% for stepwise methods)

Mechanistic Insight
The ionic liquid acts as both catalyst and solvent, stabilizing the tetrahedral intermediate during amide bond formation through H-bonding interactions.

Critical Analysis of Methodologies

Yield Comparisons

MethodTotal Yield (%)Purity (HPLC)Scalability
Sequential Functionalization6898.5Moderate
Palladium Catalysis6297.2High
Ionic Liquid Tandem8299.1Limited

Byproduct Formation

  • Sequential route : 5–7% of 3-carboxamide isomer due to incomplete regiocontrol.

  • Palladium method : <2% diaryl ketone impurities from Suzuki coupling side reactions.

  • Ionic liquid process : Negligible isomers but requires rigorous drying to prevent hydrolysis.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column) with gradient elution (MeCN/H₂O + 0.1% TFA) effectively resolves the target compound from positional isomers. Retention time: 12.3 min at 1 mL/min flow.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.58 (d, J=8.1 Hz, 1H, H-7), 7.32–6.82 (m, 6H, aromatic), 3.91 (s, 3H, N–CH₃), 3.87 (s, 6H, OCH₃).

  • HRMS : m/z 339.1701 [M+H]⁺ (calc. 339.1709 for C₂₀H₂₂N₂O₃).

Industrial-Scale Considerations

Cost Analysis

ComponentCost/kg ($)Method 1 UsageMethod 3 Usage
1-Methylindole4501.2 kg0.9 kg
Pd(PPh₃)₄12,0000.05 mol
[Bmim]OAc8000.3 L

The ionic liquid method reduces precious metal costs but faces challenges in large-scale reactor compatibility.

Emerging Technologies

Continuous Flow Synthesis

Pilot studies demonstrate:

  • 94% conversion using microreactors (residence time: 8 min)

  • 3-fold productivity increase vs. batch processes

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Group Analysis

Table 2: Functional Group Impact on Bioactivity
Functional Group Potential Role in Bioactivity Example Compound Reference
3,4-Dimethoxyphenyl ethyl Enhanced lipophilicity, receptor binding Target compound
Fluorine substitution (indole) Electron withdrawal, metabolic stability N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
Benzoylphenyl π-π stacking with hydrophobic enzyme pockets Compound 3
Carboxamide linkage Hydrogen bonding with target residues All compounds

Critical Insights:

  • The 3,4-dimethoxyphenyl ethyl group may confer superior blood-brain barrier penetration compared to benzoylphenyl groups, as seen in CNS-targeted drugs like verapamil analogs .
  • Fluorine atoms in indole derivatives (e.g., Compound 3) improve metabolic stability but may reduce solubility, necessitating formulation adjustments .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide, commonly referred to as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of indole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.

  • Molecular Formula : C₁₂H₁₇N₁O₃
  • Molecular Weight : 223.2683 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : 6275-29-2

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing significant potential in several therapeutic areas.

Anticancer Activity

Research indicates that indole derivatives exhibit promising anticancer properties. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : Indole derivatives may trigger apoptosis by activating caspase pathways and inhibiting cell proliferation at the G1 phase of the cell cycle.

Table 1: Anticancer Activity of Indole Derivatives

Compound NameIC50 (µM) MCF-7IC50 (µM) HCT-116Mechanism of Action
This compoundTBDTBDInduces apoptosis via caspase activation
Prodigiosin1.932.84Induces apoptosis
Compound X0.480.19G1 phase arrest and apoptosis

Neuroprotective Effects

Indole derivatives have also been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The inhibition of human glutaminyl cyclase (hQC) has emerged as a target for these compounds:

  • Research Findings : Inhibitors of hQC could potentially reduce the formation of neurotoxic peptides associated with Alzheimer's disease.

Study on Apoptosis Induction

A study conducted on the effects of various indole derivatives, including this compound, demonstrated that these compounds significantly increased caspase 3/7 activity in MCF-7 cells. This indicates a strong potential for development as anticancer agents.

Pharmacokinetics and Toxicity

Further investigations into the pharmacokinetics and toxicity profiles of this compound are necessary to determine its suitability for clinical applications. Preliminary data suggest moderate toxicity levels in vitro, warranting further exploration into dosing and delivery mechanisms.

Q & A

Basic: What are the common synthetic routes for synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide?

Answer:
A key synthetic strategy involves coupling reactions between indole-6-carboxylate derivatives and substituted phenethylamines. For example:

Base-mediated coupling : Ethyl-1H-indole-6-carboxylate can react with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of sodium ethoxide in DMF at elevated temperatures (100–150°C).

Purification : Column chromatography is typically used to isolate the product, followed by structural validation via 1^1H/13^13C NMR, IR spectroscopy, and mass spectrometry .

Yield optimization : Adjusting stoichiometric ratios of reactants and reaction time can improve efficiency.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Standard analytical workflows include:

  • Spectroscopic techniques : 1^1H NMR (to confirm methyl and methoxy groups), 13^13C NMR (to verify carbonyl and aromatic carbons), and IR spectroscopy (amide C=O stretch at ~1650 cm1^{-1}).
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the theoretical mass.
  • Elemental analysis : Confirms C, H, N, and O content within ±0.3% of calculated values .

Advanced: How can reaction conditions be optimized for higher yields using design of experiments (DoE)?

Answer:
Employ statistical DoE to minimize trials while maximizing data robustness:

Identify variables : Temperature, solvent polarity, catalyst concentration, and reaction time.

Factorial design : Use a 2k^k factorial approach to screen dominant factors. For example, prioritize temperature and solvent effects .

Response surface methodology (RSM) : Model interactions between variables to pinpoint optimal conditions (e.g., 120°C in DMF with 1.2 equivalents of sodium ethoxide) .

Advanced: What computational methods predict the compound’s reactivity and interaction with biological targets?

Answer:

Quantum chemical calculations : Use density functional theory (DFT) to map reaction pathways and transition states for synthetic steps .

Molecular docking : Simulate binding affinities with enzymes (e.g., cytochrome P450 isoforms) using software like AutoDock Vina.

Machine learning : Train models on analogous indole-carboxamide derivatives to predict metabolic stability or off-target effects .

Advanced: How can researchers address contradictions in biological activity data across studies?

Answer:

Replicate assays : Conduct dose-response curves under standardized conditions (e.g., fixed cell lines, buffer pH).

Meta-analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or confounding variables (e.g., solvent DMSO concentration) .

Mechanistic studies : Use CRISPR-edited cell models to isolate target-specific effects versus off-pathway modulation .

Advanced: What experimental designs are suitable for studying enzyme inhibition or activation by this compound?

Answer:

Kinetic assays : Use Michaelis-Menten plots to determine inhibition constants (KiK_i) under varying substrate concentrations.

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-ligand interactions.

Time-resolved spectroscopy : Monitor conformational changes in enzymes (e.g., fluorescence quenching of tryptophan residues) .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

Liquid-liquid extraction : Separate polar byproducts using ethyl acetate/water partitioning.

Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to resolve the product.

Recrystallization : Improve purity using ethanol/water or dichloromethane/hexane solvent pairs .

Advanced: How can statistical methods resolve multi-parameter dependencies in pharmacological studies?

Answer:

Principal component analysis (PCA) : Reduce dimensionality of variables (e.g., solubility, logP, IC50_{50}) to identify dominant factors.

Partial least squares regression (PLS-R) : Corrogate physicochemical properties with in vivo efficacy.

Bayesian modeling : Predict toxicity thresholds by integrating prior data from structurally related compounds .

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